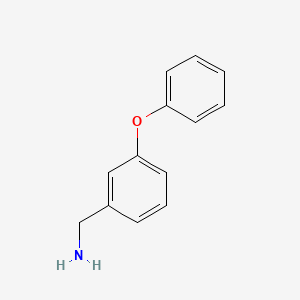
6-Benzoyl-cyclohex-3-enecarboxylic acid
Vue d'ensemble
Description
6-Benzoyl-cyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.266 g/mol. This compound is characterized by a benzoyl group attached to a cyclohex-3-ene ring, which is further substituted with a carboxylic acid group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
AlCl3 Catalyzed Addition: One common synthetic route involves the AlCl3-catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid. This reaction leads to various structural isomers, demonstrating the chemical flexibility and complexity of benzoyl-cyclohexene derivatives.
Microwave-Assisted Cyclization: Another method is the microwave-assisted cyclization of aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions. This method provides a synthetic route to obtain structurally related compounds.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzoyl or cyclohexene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols, aldehydes, and other reduced forms of the compound.
Substitution Products: A wide range of substituted benzoyl and cyclohexene derivatives.
Applications De Recherche Scientifique
6-Benzoyl-cyclohex-3-enecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to bacterial metabolism and enzymatic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Benzoyl-cyclohex-3-enecarboxylic acid exerts its effects depends on its specific application. In enzymatic pathways, for example, it may act as a substrate or inhibitor, interacting with specific enzymes and affecting their activity. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Benzoyl-cyclohex-3-enecarboxylic acid is structurally similar to other benzoyl-cyclohexene derivatives, such as:
2-Benzoyl-cyclohex-4-enecarboxylic acid
3-Benzoyl-cyclohex-2-enecarboxylic acid
4-Benzoyl-cyclohex-3-enecarboxylic acid
These compounds share the benzoyl and cyclohexene moieties but differ in the position of the benzoyl group and the carboxylic acid group. The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
6-benzoylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJALHZDTTJJYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373434 | |
| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31211-31-1 | |
| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)



![2-Ethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B1608051.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)




